molecular formula C11H16N2O B6154095 1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine CAS No. 1784031-01-1

1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B6154095
CAS No.: 1784031-01-1
M. Wt: 192.3
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Description

1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound features a cyclobutyl ring attached to a methanamine group, with a methoxypyridinyl substituent on the cyclobutyl ring

Preparation Methods

The synthesis of 1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine typically involves several steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a substitution reaction, where a suitable pyridine derivative reacts with the cyclobutyl precursor.

    Attachment of the Methanamine Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxypyridinyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutyl ring and methanamine group contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine can be compared with other similar compounds, such as:

    1-[1-(4-methoxypyridin-2-yl)cyclopropyl]methanamine: This compound features a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.

    1-[1-(4-methoxypyridin-2-yl)cyclopentyl]methanamine: The presence of a cyclopentyl ring in this compound may lead to variations in its reactivity and interactions with molecular targets.

    1-[1-(4-methoxypyridin-2-yl)cyclohexyl]methanamine: The cyclohexyl ring in this compound may confer different steric and electronic effects, influencing its overall behavior.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1784031-01-1

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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